![molecular formula C20H20BrN3O2 B4666263 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4666263.png)
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide
Overview
Description
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide, commonly known as BODIPY-TMR, is a fluorescent dye that is widely used in scientific research. This dye is known for its high photostability, brightness, and low toxicity, making it an ideal choice for various applications.
Scientific Research Applications
BODIPY-TMR is widely used in scientific research for various applications, including cell labeling, protein labeling, and imaging. This dye has been used to label mitochondria, lysosomes, and other organelles in live cells, allowing researchers to study their dynamics and functions. BODIPY-TMR has also been used to label proteins and peptides, enabling researchers to track their localization and interactions in cells and tissues. Additionally, BODIPY-TMR has been used in imaging studies to visualize biological processes such as endocytosis and exocytosis.
Mechanism of Action
The mechanism of action of BODIPY-TMR involves the absorption of light by the dye molecule, followed by the emission of light at a longer wavelength. This process is known as fluorescence, and it occurs when the excited state of the dye molecule returns to the ground state by emitting a photon. The fluorescence properties of BODIPY-TMR make it an ideal choice for imaging and labeling applications.
Biochemical and Physiological Effects:
BODIPY-TMR is a non-toxic dye that does not interfere with normal cellular functions. This dye has been shown to have minimal effects on cell viability, proliferation, and differentiation. Additionally, BODIPY-TMR has been used in vivo to label tissues and organs, with no adverse effects observed.
Advantages and Limitations for Lab Experiments
BODIPY-TMR has several advantages for lab experiments, including its high photostability, brightness, and low toxicity. This dye is also compatible with a wide range of imaging techniques, including confocal microscopy, fluorescence microscopy, and live-cell imaging. However, BODIPY-TMR has some limitations, including its sensitivity to pH and temperature changes, and its potential for non-specific binding.
Future Directions
There are several future directions for the use of BODIPY-TMR in scientific research. One potential application is in the development of biosensors for detecting specific molecules in cells and tissues. BODIPY-TMR could also be used in the development of targeted drug delivery systems, where the dye is conjugated to a drug molecule and used to target specific cells or tissues. Additionally, BODIPY-TMR could be used in the development of new imaging techniques for studying biological processes in vivo.
Conclusion:
In conclusion, BODIPY-TMR is a versatile fluorescent dye that has a wide range of scientific research applications. This dye is known for its high photostability, brightness, and low toxicity, making it an ideal choice for various labeling and imaging applications. While BODIPY-TMR has some limitations, its potential for use in biosensors, targeted drug delivery systems, and new imaging techniques make it an exciting area of research for the future.
properties
IUPAC Name |
(Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c1-4-26-17-7-5-6-16(12-17)23-20(25)15(13-22)10-14-8-9-19(24(2)3)18(21)11-14/h5-12H,4H2,1-3H3,(H,23,25)/b15-10- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPJZLKLQJKTOE-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC(=C(C=C2)N(C)C)Br)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)N(C)C)Br)/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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